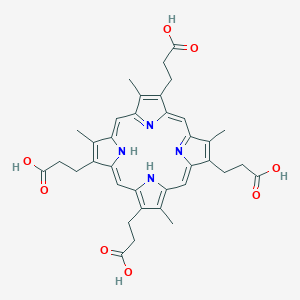

Coproporphyrin III

Description

Properties

IUPAC Name |

3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h13-16,38,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBNKCLBGTWWSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68938-73-8 (di-hydrochloride) | |

| Record name | Coproporphyrin III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014643664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50904307, DTXSID20864520 | |

| Record name | Coproporphyrin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',3'',3'''-(3,8,13,17-Tetramethylporphyrin-2,7,12,18-tetrayl)tetrapropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14643-66-4 | |

| Record name | Coproporphyrin III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014643664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coproporphyrin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coproporphyrin III dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Coproporphyrin III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETX4TFE9GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways of Coproporphyrin Iii

Canonical Heme Biosynthesis Pathway (Protoporphyrin-Dependent Pathway, PPD)

The canonical heme biosynthesis pathway, also known as the protoporphyrin-dependent (PPD) pathway, is the primary route for heme production in many organisms, particularly Gram-negative bacteria. asm.org This pathway is characterized by a sequence of enzymatic steps that ultimately lead to the formation of protoporphyrin IX, the immediate precursor to heme. mdpi.com

Role of Coproporphyrinogen III as a Shared Intermediate

Coproporphyrinogen III is a critical juncture in the biosynthesis of tetrapyrroles. wikipedia.org It serves as the last common intermediate for both the protoporphyrin-dependent (PPD) and coproporphyrin-dependent (CPD) pathways of heme biosynthesis. frontiersin.orgmdpi.com From this point, the pathways diverge, with the PPD pathway proceeding through the formation of protoporphyrinogen (B1215707) IX. frontiersin.org Uroporphyrinogen III is the final shared intermediate before the pathway branches towards heme or other porphyrins like siroheme. frontiersin.org

Enzymatic Conversion Steps leading to Coproporphyrin III

The journey to this compound begins with the synthesis of 5-aminolevulinate and proceeds through a series of precisely catalyzed enzymatic reactions.

5-Aminolevulinate (ALA) Synthesis and Pathway Initiation

The heme biosynthesis pathway is initiated with the formation of 5-aminolevulinate (ALA). nih.govencyclopedia.pub In animals, fungi, and α-proteobacteria, this reaction is catalyzed by the enzyme 5-aminolevulinate synthase (ALAS), a pyridoxal-5'-phosphate (PLP)-dependent enzyme. nih.govnih.govresearchgate.net ALAS facilitates the condensation of glycine (B1666218) and succinyl-CoA to produce ALA. nih.govembopress.org This step is the rate-limiting step in heme synthesis in mammalian cells. encyclopedia.pub In contrast, most bacteria and plants synthesize ALA from glutamate (B1630785) via a five-carbon pathway. embopress.org

Uroporphyrinogen III Formation

Following the synthesis of ALA, two molecules of ALA are condensed to form porphobilinogen (B132115) (PBG) by the enzyme ALA dehydratase. ontosight.ai Four molecules of PBG are then sequentially polymerized by porphobilinogen deaminase (also known as hydroxymethylbilane (B3061235) synthase) to form a linear tetrapyrrole called hydroxymethylbilane. ontosight.ai The crucial cyclization and rearrangement of hydroxymethylbilane to form the asymmetric uroporphyrinogen III is catalyzed by the enzyme uroporphyrinogen III synthase. wikipedia.orgontosight.aiebi.ac.uk This step is a critical branch point, as in the absence of uroporphyrinogen III synthase, hydroxymethylbilane spontaneously cyclizes to form the symmetric and non-functional uroporphyrinogen I. nih.gov

Uroporphyrinogen Decarboxylation to Coproporphyrinogen III (HemE)

Uroporphyrinogen III is then converted to coproporphyrinogen III by the enzyme uroporphyrinogen decarboxylase (UROD), encoded by the hemE gene. wikipedia.orgwikipedia.orgasm.org This enzyme catalyzes the decarboxylation of the four acetate (B1210297) side chains of uroporphyrinogen III, converting them into methyl groups and releasing four molecules of carbon dioxide. wikipedia.orgontosight.ai The reaction proceeds in a sequential manner, starting with the acetate side chain of the D ring, followed by the A, B, and C rings under physiological conditions. asm.org

Oxidation of Coproporphyrinogen III to this compound (HemY, Porphyrinogen (B1241876) Peroxidase)

In some bacteria, particularly those utilizing the coproporphyrin-dependent pathway, coproporphyrinogen III is oxidized to this compound. mdpi.comfrontiersin.org This six-electron oxidation is catalyzed by the enzyme coproporphyrinogen III oxidase, with HemY being a notable example in Bacillus subtilis. frontiersin.orgnih.govcapes.gov.br While HemY from some Gram-positive bacteria primarily exhibits coproporphyrinogen oxidase activity, in other organisms like E. coli, it is often annotated as a protoporphyrinogen oxidase. mdpi.comfrontiersin.org Another enzyme, a porphyrinogen peroxidase, can also facilitate this conversion. mdpi.com There are both oxygen-dependent (CgoX) and oxygen-independent (CgoN) versions of coproporphyrinogen III oxidase. frontiersin.orgnih.gov

The subsequent steps in the canonical pathway involve the conversion of coproporphyrinogen III to protoporphyrinogen IX by coproporphyrinogen oxidase. wikipedia.orgnih.gov

Non-Canonical Heme Biosynthesis Pathway (Coproporphyrin-Dependent Pathway, CPD)

The classical or protoporphyrin-dependent pathway (PPD) for heme synthesis involves the decarboxylation of coproporphyrinogen III to protoporphyrinogen IX, which is then oxidized to protoporphyrin IX before the final insertion of iron. In contrast, the CPD pathway alters the order of these final steps. wikipedia.orgnih.gov It begins with the oxidation of coproporphyrinogen III to form this compound. nih.gov Subsequently, iron is inserted into the this compound macrocycle to create coproheme, which is then decarboxylated to produce the final product, heme b (protoheme IX). nih.govwikipedia.orgnih.gov

The coproporphyrin-dependent pathway is the predominant, and in many cases exclusive, route for heme synthesis in monoderm bacteria, a group that includes the phyla Firmicutes (e.g., Staphylococcus, Listeria) and Actinobacteria. nih.govwikipedia.orgnih.gov It is estimated that approximately 70% of monoderm Gram-positive bacteria utilize the CPD pathway. nih.gov The discovery of this pathway revealed that these bacteria are often incapable of synthesizing or utilizing protoporphyrin as a heme intermediate, a key feature that distinguishes them from Gram-negative bacteria and eukaryotes. wikipedia.orgnih.gov This metabolic distinction is rooted in the presence of a unique set of terminal enzymes—CgoX/CgoN, CpfC, and ChdC—which define the CPD route and are essential for heme production in these organisms. wikipedia.org While some evolutionarily early-branching diderm (Gram-negative) taxa also possess enzymes for the CPD pathway, it is most consistently and completely utilized by Gram-positive bacteria. wikipedia.orgchem960.com

Enzymatic Steps Unique to the CPD

The final three enzymatic steps of the CPD pathway diverge significantly from the canonical PPD pathway, involving a unique set of enzymes that facilitate the conversion of coproporphyrinogen III to heme.

The first committed step unique to the CPD pathway is the six-electron oxidation of coproporphyrinogen III to this compound. sdu.edu.cn This reaction is catalyzed by the oxygen-dependent coproporphyrinogen III oxidase, CgoX (also designated HemY). wikipedia.orgsdu.edu.cn This enzyme is a soluble, monomeric protein that contains flavin adenine (B156593) dinucleotide (FAD). mitoproteome.org CgoX facilitates the oxidation of the coproporphyrinogen macrocycle, a critical step that prepares the molecule for subsequent iron insertion. nih.govmitoproteome.org Interestingly, studies in Bacillus subtilis and Staphylococcus aureus have shown that CgoX can also oxidize protoporphyrinogen IX, though it has a higher affinity for its primary substrate, coproporphyrinogen III. mitoproteome.orgmitoproteome.org Research on S. aureus indicates that CgoX is required for heme synthesis under both aerobic and anaerobic conditions, suggesting it may utilize alternative electron acceptors in the absence of oxygen in some species. ctdbase.orguni.lu

For some bacteria operating under anaerobic conditions, an alternative, oxygen-independent enzyme exists to catalyze the oxidation of coproporphyrinogen III. sdu.edu.cnmitoproteome.org This enzyme, identified as CgoN (encoded by the ytpQ gene in Priestia megaterium), performs the same six-electron oxidation as CgoX but without requiring molecular oxygen. sdu.edu.cnmetabolomicsworkbench.orgnih.gov CgoN is a monomeric protein that utilizes FAD as a cofactor. sdu.edu.cnmitoproteome.org In laboratory settings, its activity is supported by artificial electron acceptors like menadione. sdu.edu.cnmetabolomicsworkbench.org The discovery of CgoN highlights the metabolic adaptability of bacteria, providing a mechanism to sustain heme synthesis in oxygen-deficient environments. sdu.edu.cn The resulting this compound produced by CgoN is an effective substrate for the next enzyme in the pathway, CpfC. sdu.edu.cnmetabolomicsworkbench.org

| Feature | CgoX | CgoN |

|---|---|---|

| Enzyme Name | Oxygen-Dependent Coproporphyrinogen III Oxidase | Oxygen-Independent Coproporphyrinogen III Oxidase |

| Gene | hemY | ytpQ (in P. megaterium) |

| Oxygen Requirement | Dependent (typically) sdu.edu.cn | Independent sdu.edu.cnmitoproteome.org |

| Function | Catalyzes the 6-electron oxidation of coproporphyrinogen III to this compound wikipedia.orgsdu.edu.cn | |

| Cofactor | FAD mitoproteome.org | FAD sdu.edu.cnmitoproteome.org |

| Electron Acceptor | O₂ (in vitro) uni.lu | Menadione (artificial, in vitro) sdu.edu.cnmetabolomicsworkbench.org |

Following the oxidation of the porphyrinogen ring, coproporphyrin ferrochelatase (CpfC), also known as HemH in some bacteria, catalyzes the insertion of a ferrous iron (Fe²⁺) ion into the center of the this compound macrocycle. nih.gov This reaction yields iron-coproporphyrin III, commonly referred to as coproheme. wikipedia.org CpfC is a soluble, monomeric protein that, despite sharing structural homology with the protoporphyrin ferrochelatase (PpfC) of the canonical pathway, is functionally distinct as it specifically utilizes this compound as its substrate. mitoproteome.org While CpfC can demonstrate weak activity with other porphyrins like protoporphyrin IX, its primary physiological role is in the CPD pathway. The enzyme's activity is crucial for forming the iron-porphyrin complex that will be modified in the final step of heme synthesis.

The terminal step of the CPD pathway is the conversion of coproheme to heme b, a reaction catalyzed by coproheme decarboxylase (ChdC), an enzyme formerly known as HemQ. wikipedia.orgnih.gov This enzyme performs an unusual two-step oxidative decarboxylation that requires hydrogen peroxide. ChdC acts on the two propionate (B1217596) side chains at positions 2 and 4 of the coproheme molecule, converting them into the vinyl groups characteristic of heme b. The reaction proceeds sequentially, with the formation of a transient intermediate known as monovinyl, monopropionate deuteroheme (B102554) (MMD) after the first decarboxylation. This is followed by the second decarboxylation to yield the final heme b product. This final conversion completes the unique biosynthetic route for heme in many monoderm bacteria.

Bifunctional Enzymes and Gene Fusions (e.g., CpfC-ChdC in Cutibacterium acnes)

In the Gram-positive bacterium Cutibacterium acnes, a notable feature of the coproporphyrin-dependent heme biosynthesis pathway is the fusion of two key enzymes, coproporphyrin ferrochelatase (CpfC) and coproheme decarboxylase (ChdC), into a single protein. boku.ac.atfwf.ac.at This CpfC-ChdC fusion protein is encoded by a single open reading frame and is particularly found in pathogenic strains of C. acnes. boku.ac.at CpfC is responsible for inserting iron into the this compound ring, while ChdC catalyzes the final step of heme b synthesis by converting two propionate groups into vinyl groups. fwf.ac.at The fusion of these enzymatic domains into one polypeptide chain is a unique characteristic observed in these bacteria and is a subject of research to understand its implications for protein folding, interaction, and enzymatic capabilities, which may be linked to the accumulation and secretion of this compound, a known virulence factor in acne vulgaris. boku.ac.at

Regulation of this compound Biosynthesis

The production of this compound is meticulously controlled at multiple levels to meet the cell's metabolic needs while avoiding the toxic accumulation of intermediates.

Transcriptional and Translational Control Mechanisms

The expression of genes involved in the this compound biosynthetic pathway is subject to rigorous transcriptional and translational control. For instance, in Bacillus subtilis, the genes hemN and hemZ, which are involved in the oxygen-independent oxidation of coproporphyrinogen III, are anaerobically induced at the transcriptional level under specific growth conditions. nih.gov This regulation is mediated by redox regulatory systems. nih.gov In engineered Escherichia coli, the expression of key pathway genes can be regulated using plasmid systems with strong promoters to enhance the production of this compound. mdpi.com The stability of messenger RNA (mRNA) can also play a role, as seen in gene operons where the first mRNA transcript may be more stable than subsequent ones, leading to differential expression of downstream genes. mdpi.com

Role of Key Regulatory Genes (e.g., hemA/B/C/D/E/Y, cpfC)

Several key genes are instrumental in regulating the flow of metabolites through the heme biosynthetic pathway, ultimately affecting this compound levels.

| Gene | Encoded Enzyme | Function in Pathway | Regulatory Role |

| hemA | 5-Aminolevulinate Synthase | Catalyzes the first committed step in porphyrin biosynthesis. mdpi.com | Overexpression can increase the overall flux towards porphyrin synthesis. mdpi.comgoogle.com |

| hemB | Porphobilinogen Synthase | Catalyzes the condensation of two ALA molecules to form porphobilinogen (PBG). mdpi.com | Upregulation can enhance the supply of PBG for downstream reactions. mdpi.com |

| hemC | Porphobilinogen Deaminase | Polymerizes four PBG molecules to form hydroxymethylbilane. mdpi.comasm.org | Increased expression can drive the pathway forward from PBG. mdpi.com |

| hemD | Uroporphyrinogen III Synthase | Cyclizes hydroxymethylbilane to form uroporphyrinogen III. mdpi.comasm.org | Overexpression can direct more flux towards the heme pathway by favoring uroporphyrinogen III formation over the spontaneous formation of uroporphyrinogen I. mdpi.com |

| hemE (UroD) | Uroporphyrinogen Decarboxylase | Decarboxylates uroporphyrinogen III to form coproporphyrinogen III. frontiersin.orgmdpi.com | A key regulatory point, as its product is the last shared intermediate between the protoporphyrin-dependent and coproporphyrin-dependent pathways. frontiersin.orgnih.gov |

| hemY (CgoX) | Coproporphyrinogen III Oxidase | Oxidizes coproporphyrinogen III to this compound in the coproporphyrin-dependent pathway. mdpi.comfrontiersin.org | Its expression and activity are crucial for the production of this compound. However, in some contexts, its overexpression has shown inhibitory effects on overall porphyrin biosynthesis. mdpi.com |

| cpfC (HemH) | Coproporphyrin Ferrochelatase | Inserts iron into this compound to form coproheme in the coproporphyrin-dependent pathway. frontiersin.orgresearchgate.net | Its transcript levels can be regulated in response to iron availability and oxidative stress. nih.gov |

Influence of Environmental Factors and Nutrient Availability (e.g., Oxygen, Zinc, Iron, Glycine)

The biosynthesis of this compound is highly responsive to environmental cues and the availability of essential nutrients.

Oxygen: The presence or absence of oxygen dictates which enzymatic pathways are utilized for certain steps. For instance, both oxygen-dependent and oxygen-independent coproporphyrinogen III oxidases exist, allowing for heme synthesis in both aerobic and anaerobic conditions. asm.orgfrontiersin.org In Bacillus subtilis, the anaerobic induction of hemN and hemZ is a clear example of oxygen-dependent regulation. nih.gov

Iron: Iron is a critical regulator of the heme biosynthetic pathway. Iron deficiency often leads to the accumulation of porphyrins, particularly coproporphyrin. wur.nlwur.nl This is because iron is required for the final steps of heme synthesis, and its absence can cause a bottleneck, leading to the buildup of precursors like this compound. wur.nl In Corynebacterium glutamicum, the transcription of several heme biosynthesis genes, including cpfC (hemH), is repressed under low iron conditions. nih.gov

Zinc: In certain microbial interactions, such as between Glutamicibacter arilaitensis and fungi in cheese rinds, the production of this compound is upregulated. asm.org This bacterium produces this compound that preferentially binds zinc, suggesting a role for this compound in zinc acquisition and competition among microbes. asm.orgresearchgate.net

Glycine: As a direct precursor for ALA synthesis via the C4 pathway, the availability of glycine can be a limiting factor for the entire porphyrin biosynthetic pathway. mdpi.com Supplementing cultures with glycine can ensure that the pathway is not restricted by the lack of this essential building block. mdpi.com

Post-Translational Modifications and Protein-Protein Interactions in Pathway Regulation

Emerging evidence suggests that post-translational modifications (PTMs) and protein-protein interactions play a significant role in regulating heme biosynthesis. frontiersin.orgnih.gov PTMs, such as acetylation and succinylation, have been identified on enzymes of the coproporphyrin-dependent pathway in bacteria like Staphylococcus aureus and mycobacteria. frontiersin.org For instance, in S. aureus, the CpfC (HemH) enzyme is malonylated, and the terminal enzyme ChdC is both acetylated and succinylated. frontiersin.org These modifications can potentially alter enzyme activity or mediate interactions with other proteins or ligands. frontiersin.org

Compartmentalization Strategies in Eukaryotic Systems (e.g., Mitochondrial in Saccharomyces cerevisiae)

In eukaryotic organisms like the yeast Saccharomyces cerevisiae, the heme biosynthetic pathway is spatially separated, or compartmentalized, between the cytoplasm and the mitochondria. nih.govmdpi.com The initial and final steps of heme synthesis occur in the mitochondria, while the intermediate steps, including the formation of coproporphyrinogen III, take place in the cytoplasm. nih.gov This bifurcation necessitates the transport of intermediates across the mitochondrial membranes, which can limit the efficiency of the pathway. nih.gov

Biological Roles and Physiological Significance of Coproporphyrin Iii

Function as a Heme Precursor and Intermediate in Tetrapyrrole Synthesis

Coproporphyrin III is a key intermediate in the biosynthesis of heme, a vital component of hemoglobin, myoglobin, and various cytochromes. ontosight.ai The synthesis of heme from the precursor 5-aminolevulinic acid involves several enzymatic steps. A central pathway leads to the formation of the first ring-closed tetrapyrrole, uroporphyrinogen III. frontiersin.orgnih.gov This molecule is the last common intermediate for the synthesis of other essential porphyrins like chlorophyll, cobalamin (vitamin B12), and siroheme. frontiersin.org

For heme biosynthesis, uroporphyrinogen III is decarboxylated to yield coproporphyrinogen III. nih.govfrontiersin.org From this point, the pathway can diverge. In the classical pathway, found in eukaryotes and Gram-negative bacteria, coproporphyrinogen III is converted to protoporphyrinogen (B1215707) IX and then to protoporphyrin IX before the insertion of iron. frontiersin.orgnih.gov

However, a non-canonical or coproporphyrin-dependent pathway (CPD) also exists, particularly in some bacteria like Streptomyces atratus. nih.govfrontiersin.org In this alternative route, coproporphyrinogen III is first oxidized to this compound. frontiersin.orgnih.gov Iron is then inserted into this compound to form iron-coproporphyrin III (coproheme). acs.org This complex is subsequently converted to heme b through the oxidative decarboxylation of two propionate (B1217596) side chains. acs.org

Table 1: Key Intermediates in Heme Biosynthesis

| Intermediate | Role |

|---|---|

| 5-Aminolevulinic acid | Initial precursor for heme synthesis. frontiersin.org |

| Uroporphyrinogen III | First cyclic tetrapyrrole and a branching point for other porphyrin syntheses. frontiersin.orgnih.govwikipedia.org |

| Coproporphyrinogen III | An intermediate derived from uroporphyrinogen III. nih.govwikipedia.org |

| This compound | An oxidized form of coproporphyrinogen III, central to the non-canonical heme pathway. frontiersin.orgnih.govfrontiersin.org |

| Protoporphyrinogen IX | An intermediate in the classical heme pathway. wikipedia.org |

| Protoporphyrin IX | The direct precursor to heme in the classical pathway. ontosight.aiwikipedia.org |

Metal Chelation and Transport Mechanisms

This compound and its derivatives play a significant role in the acquisition and homeostasis of various metal ions, a process crucial for microbial survival and competition.

Zinc this compound Formation and Role in Zinc Homeostasis

This compound has the ability to chelate zinc, forming zinc this compound, also known as zincphyrin. ontosight.ai This process is of interest for its potential role in zinc homeostasis. ontosight.ai For instance, the bacterium Glutamicibacter arilaitensis, found in cheese rinds, produces a pink pigment identified as zinc this compound. asm.orgresearchgate.net This production is upregulated in the presence of fungi, suggesting it may be a mechanism for the bacterium to acquire sufficient zinc or to mitigate zinc toxicity in its environment. asm.org Similarly, in Streptomyces atratus, a decrease in this compound production was observed in low-zinc media, hinting at its involvement in zinc homeostasis. frontiersin.org The formation of zinc this compound may also be a default pathway when other metals, like copper, are limited. asm.orgnih.gov

Involvement in Copper and Iron Acquisition

This compound is also implicated in the transport of copper and iron in microorganisms. nih.govfrontiersin.org In the denitrifying bacterium Paracoccus denitrificans, which relies on copper-dependent enzymes, this compound is secreted in copper-poor environments to chelate and facilitate the uptake of copper. nih.govresearchgate.net Supplementing copper-deficient cultures with copper-coproporphyrin III restores growth, supporting its role as a copper-acquisition compound, or "chalkophore". nih.govmdpi.com While some bacteria produce potent siderophores for iron sequestration, this compound can also bind iron. frontiersin.org In fact, some proteins utilize iron-coproporphyrin III as a prosthetic group instead of the more common heme. nih.govfrontiersin.org

Signaling Molecule Properties in Microbial Systems

Beyond its metabolic and transport functions, this compound acts as a signaling molecule in interspecies communication within microbial communities. For example, Propionibacterium species, commonly found on human skin and in nostrils, excrete this compound. medchemexpress.comnih.gov This molecule has been shown to induce aggregation and biofilm formation in Staphylococcus aureus, another common member of the skin and nasal microbiota. nih.govmedchemexpress.comnih.gov This suggests that this compound can mediate interactions between different bacterial species cohabiting the same niche. nih.gov Furthermore, the upregulation of this compound production in Glutamicibacter arilaitensis when co-cultured with the fungus Penicillium points to its role in bacterium-fungus interactions, potentially as a competitive strategy for metal acquisition. asm.org

Role as an Ion Chelator and Antioxidant

The ability of this compound to bind metal ions underlies its function as an ion chelator. nih.govfrontiersin.org This property is not only important for nutrient acquisition but may also serve a protective role. By sequestering metal ions, this compound can prevent metal-induced toxicity. The tetrapyrrole structure of this compound also suggests potential antioxidant properties, although this role is less characterized than its other functions.

Utilization as a Prosthetic Group in Specific Proteins

While heme is the most well-known porphyrin prosthetic group, some proteins have been identified that specifically utilize iron-coproporphyrin III. nih.govfrontiersin.org This indicates that this compound's biological utility extends to being a functional cofactor in its own right, expanding the repertoire of tetrapyrrole-dependent protein functions.

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 114935 nih.govuni.lumitoproteome.orgmetabolomicsworkbench.org |

| Uroporphyrinogen III | 1179 wikipedia.orguni.lunih.govmetabolomicsworkbench.orgmitoproteome.org |

| Protoporphyrinogen IX | 121893 metabolomicsworkbench.orgnih.gov |

| Heme | 26945 mitoproteome.org |

| Zinc this compound | 114935 nih.gov |

| Uroporphyrin III | 72423 uni.lugenome.jpnih.gov |

| Protoporphyrin IX | 4971 uni.lunih.govguidetoimmunopharmacology.org |

| Heme b | 76021516 nih.gov |

| Heme c | 11987638 wikipedia.org |

| Heme a | 126456446 nih.gov |

| Cobalt protoporphyrin IX | 4972 cdutcm.edu.cn |

| Tin protoporphyrin IX | 408895 uni.lu |

Microbial Interactions and Ecological Impact

This compound, a metabolic intermediate in the heme biosynthesis pathway, has been identified as a key molecule in mediating complex interactions within microbial communities. frontiersin.orgnih.gov Its roles extend beyond intracellular metabolism to influencing the behavior and growth of neighboring microbial species.

Research has shown that this compound acts as a chemical signal in the communication between different bacterial species. frontiersin.org A notable example is the interaction between Propionibacterium species, commonly found on skin and in nostrils, and the pathogenic bacterium Staphylococcus aureus. nih.govsciencedaily.comforsyth.org

Propionibacterium spp. excrete this compound, which in turn induces S. aureus to aggregate and form biofilms. nih.govsciencedaily.comasm.org This aggregation response is dependent on the concentration of this compound, the growth phase of the bacteria, and an acidic pH, which is typical for skin surfaces. nih.govsciencedaily.com The formation of these biofilms can occur without the presence of plasma proteins, suggesting it is a relevant process on human epithelial surfaces. sciencedaily.com This interaction highlights a sophisticated level of chemical communication between members of the human microbiota, where a metabolite from one species can significantly alter the behavior of another. nih.govforsyth.org

This discovery was the first to describe a role for this compound in bacterial interspecies interactions at any human body site and provided a novel demonstration that the physiology of the nostril microbiota is influenced by small-molecule-mediated interactions. nih.gov

The production of this compound can be significantly influenced by the presence of other microbial species. In the context of cheese rind microbial communities, the bacterium Glutamicibacter arilaitensis (formerly Arthrobacter arilaitensis) upregulates its production of this compound when co-cultured with fungi from the genus Penicillium. asm.orgnsf.govescholarship.org

This interaction leads to the formation of a pink pigment, identified as zinc-bound this compound. asm.orgnih.govresearchgate.netnih.govyoutube.com The upregulation of genes involved in coproporphyrin biosynthesis in G. arilaitensis in the presence of Penicillium has been confirmed through transcriptome sequencing. asm.orgnih.gov It is suggested that the secretion of this compound may be a strategy for G. arilaitensis to acquire essential trace metals, such as zinc, in a competitive environment. asm.orgnih.govresearchgate.netnih.gov

The table below summarizes the key findings related to this compound production in the co-culture of G. arilaitensis and Penicillium sp.

| Organism(s) | Interaction | Metabolite Produced | Observed Effect | Proposed Function |

|---|---|---|---|---|

| Glutamicibacter arilaitensis and Penicillium sp. | Co-culture on cheese rind | This compound (bound to zinc) | Production of a pink pigment | Acquisition of trace metals (zinc) asm.orgnih.govresearchgate.netnih.gov |

Beyond its role in signaling and metal acquisition, this compound has also been shown to exhibit antimicrobial properties. nih.gov In the cheese rind ecosystem, for instance, this compound has an inhibitory effect on the growth of Penicillium species. nih.govasm.org

Studies have demonstrated that cheese curd supplemented with this compound more strongly inhibits the growth of Penicillium than G. arilaitensis. nih.gov This suggests that the production of this compound by G. arilaitensis could be a competitive mechanism to control the growth of fungi in their shared environment. nih.govasm.org The inhibitory effect was found to be concentration-dependent. nih.gov

The following table details the inhibitory effects of this compound on the growth of G. arilaitensis and Penicillium sp. 12.

| Organism | This compound Concentration | Growth Inhibition (at 4 days) |

|---|---|---|

| G. arilaitensis | 200 µM | 63% decrease nih.gov |

| Penicillium sp. 12 | 200 µM | 90% decrease nih.gov |

Virulence Factor in Bacterial Pathogenesis (e.g., Cutibacterium acnes in Acne Vulgaris)

This compound is recognized as a significant virulence factor in the pathogenesis of acne vulgaris, a skin condition associated with the bacterium Cutibacterium acnes (formerly Propionibacterium acnes). boku.ac.atfwf.ac.atasm.org C. acnes strains, particularly those strongly associated with inflammatory acne, produce high levels of porphyrins, including this compound. heraldopenaccess.usmdpi.comresearchgate.net

The accumulation of this compound in acne lesions contributes to the inflammatory response. heraldopenaccess.usugent.be It has been shown that porphyrins produced by acne-associated C. acnes strains can activate the NLRP3 inflammasome in keratinocytes, leading to the release of the pro-inflammatory cytokine IL-1β. ugent.benih.gov This activation is triggered by porphyrin-induced potassium (K+) leakage from the keratinocyte cell membrane. ugent.be The inflammatory potential of different C. acnes strains correlates with their level of porphyrin production. ugent.be

Furthermore, the accumulation of this compound, a photoreactive molecule, is a basis for photodynamic therapy for acne, where light is used to activate the porphyrins, leading to the production of reactive oxygen species that kill the bacteria. pnas.org

Advanced Analytical Methodologies for Coproporphyrin Iii Research

Chromatographic Techniques for Separation and Quantification

Chromatography, a powerful laboratory technique for the separation of mixtures, is the cornerstone of modern coproporphyrin analysis. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are the predominant methods employed in this field.

HPLC is a versatile technique that utilizes high pressure to pass a sample mixture through a column packed with a solid adsorbent material. The separation is based on the differential partitioning of the analytes between the stationary phase (the column) and the mobile phase (the solvent).

The separation of coproporphyrin isomers I and III, which differ only in the arrangement of their peripheral substituent groups, is a significant analytical challenge. Reversed-phase HPLC (RP-HPLC) has proven to be the gold standard for this purpose. shimadzu.comresearchgate.net In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is a polar aqueous-organic mixture. ualberta.ca This setup allows for the separation of molecules based on their hydrophobicity.

Several RP-HPLC methods have been developed for the effective separation of coproporphyrin I and III in various biological samples, particularly urine. nih.govnih.gov These methods typically employ a C18 column, which has a stationary phase consisting of silica (B1680970) particles bonded with 18-carbon alkyl chains. nih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal resolution. nih.govovid.com The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297), with the pH carefully controlled to optimize the separation. nih.govovid.com Fluorescence detection is frequently used due to the inherent fluorescent nature of porphyrins, offering high sensitivity and specificity. shimadzu.comnih.gov

A study detailing an HPLC method for urinary coproporphyrin isomer quantification used a reverse-phase C18 column with a mobile phase of acetonitrile and acetate buffer (0.015M, pH 4). nih.gov Fluorescence detection was set at an excitation wavelength of 365 nm and an emission wavelength of 624 nm. nih.gov This method was validated over a concentration range of 10-400 nmol/l for coproporphyrin I and 30-560 nmol/l for coproporphyrin III, with lower limits of quantification (LLOQ) of 7 nmol/l and 10 nmol/l, respectively. nih.gov

| Parameter | Value |

| Column | Reverse-phase C18 |

| Mobile Phase | Acetonitrile and Acetate Buffer (0.015M, pH 4) |

| Detection | Fluorescence (Excitation: 365 nm, Emission: 624 nm) |

| LLOQ (Coproporphyrin I) | 7 nmol/l |

| LLOQ (this compound) | 10 nmol/l |

HPLC is also instrumental in assaying the activity of enzymes involved in the heme biosynthesis pathway, such as coproporphyrinogen oxidase (CPOX). nih.govnih.gov CPOX catalyzes the oxidative decarboxylation of coproporphyrinogen III to protoporphyrinogen (B1215707) IX. wikipedia.org A deficiency in this enzyme leads to hereditary coproporphyria. wikipedia.org

An HPLC-based method has been described for the assay of CPOX activity in human peripheral leucocytes. nih.gov This method involves incubating the enzyme with its substrate, coproporphyrinogen III, and then quantifying the product, protoporphyrin IX, using HPLC. The optimal pH for this assay was found to be between 6.5 and 7.0, and the Michaelis constant (Km) for coproporphyrinogen III was determined to be 0.12 ± 0.021 µmol/l. nih.gov The mean CPOX activity in healthy individuals was 0.249 nmol/h per mg of protein. nih.gov In patients with hereditary coproporphyria, the activity was significantly lower, recorded at 0.029 and 0.078 nmol/h per mg of protein in two individuals. nih.gov

Another study described a similar HPLC assay for CPOX activity in mononuclear cells, reporting a normal value of 138 ± 21 pkat/g of total soluble protein. nih.gov Gene carriers for hereditary coproporphyria exhibited a reduced specific activity of 61-90 pkat/g of total soluble protein. nih.gov

| Parameter | Finding |

| Optimal pH for CPOX Assay | 6.5-7.0 nih.gov |

| Km for Coproporphyrinogen III | 0.12 ± 0.021 µmol/l nih.gov |

| Mean CPOX Activity (Healthy) | 0.249 nmol/h per mg protein nih.gov |

| CPOX Activity (Hereditary Coproporphyria) | 0.029 and 0.078 nmol/h per mg protein nih.gov |

| Normal CPOX Activity (Mononuclear Cells) | 138 ± 21 pkat/g total soluble protein nih.gov |

| CPOX Activity (Hereditary Coproporphyria Carriers) | 61-90 pkat/g total soluble protein nih.gov |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for the quantification of coproporphyrins in various biological matrices. bioprocessonline.combioanalysis-zone.comnih.govaliribio.com This method combines the separation power of LC with the mass analysis capabilities of MS, providing excellent selectivity and allowing for very low detection limits.

Ultra-performance liquid chromatography (UPLC) utilizes smaller particle sizes in the column (<2 µm), which results in higher resolution, sharper peaks, and shorter run times compared to conventional HPLC. nih.govacs.org When coupled with a quadrupole time-of-flight (QTOF) mass spectrometer, which offers high mass accuracy and resolution, UPLC-QTOF/MS becomes an exceptionally powerful tool for bioanalysis. nih.govnih.gov

A highly sensitive UPLC-QTOF/MS method has been developed for the simultaneous measurement of coproporphyrin I and III in a small volume (100 μL) of human plasma. nih.govnih.gov This method achieved a lower limit of quantification (LLOQ) of 0.01 ng/mL for both isomers, which is more sensitive than previously reported methods. nih.gov The calibration curve for this compound showed a high correlation coefficient (r² of 0.993 or greater) over a range of 0.01–50 ng/mL. nih.gov The within-run accuracy and precision at the LLOQ were within the ranges of 81.3–116.9% and 3.90–9.22% CV, respectively. nih.gov

| Parameter | Value |

| Technique | UPLC-QTOF/MS nih.gov |

| Sample Volume | 100 μL of human plasma nih.gov |

| LLOQ (CP-I and CP-III) | 0.01 ng/mL nih.gov |

| Calibration Range (CP-III) | 0.01–50 ng/mL nih.gov |

| Correlation Coefficient (r²) | ≥ 0.993 nih.gov |

| Within-Run Accuracy at LLOQ | 81.3–116.9% nih.gov |

| Within-Run Precision at LLOQ | 3.90–9.22% CV nih.gov |

LC-MS/MS methods have been widely applied to quantify coproporphyrin I and III in a variety of biological fluids and tissues. bioanalysis-zone.comnih.govresearchgate.netshimadzu.com These measurements are crucial for their role as endogenous biomarkers for the activity of hepatic organic anion-transporting polypeptides (OATPs), which are involved in drug transport and metabolism. bioprocessonline.comnih.govresearchgate.net

Validated LC-MS/MS assays have been developed for the quantification of coproporphyrin I and III in human plasma. bioprocessonline.comnih.gov One such method, utilizing a 200 μL plasma sample, achieved an LLOQ of 10.0 pg/mL with a dynamic range of 10.0 – 5000 pg/mL. bioanalysis-zone.com This method involved solid-phase extraction for sample cleanup, followed by separation on a C18 column and detection by MS/MS in the positive ion mode. bioanalysis-zone.com

The application of these methods extends to urine analysis, where the ratio of coproporphyrin isomers can be indicative of certain conditions. nih.govshimadzu.com Furthermore, an LC-MS method has been developed for the simultaneous quantification of coproporphyrin I and III, along with the drug pitavastatin (B1663618), in rat liver perfusate, liver homogenate, and bile. nih.gov This allows for a mechanistic understanding of OATP-mediated pharmacokinetics in preclinical studies. nih.gov

| Application | Matrix | Key Findings |

| OATP Biomarker Assessment | Human Plasma | Validated LC-MS/MS assay developed to assess OATP-mediated drug-drug interactions. bioprocessonline.comnih.gov |

| High-Sensitivity Quantification | Human Plasma | Achieved an LLOQ of 10.0 pg/mL for both CP-I and CP-III. bioanalysis-zone.com |

| Preclinical Pharmacokinetics | Rat Liver, Bile, Perfusate | Simultaneous quantification of CP-I, CP-III, and pitavastatin to study OATP function. nih.gov |

| Clinical Diagnosis | Human Urine | HPLC and LC-MS/MS methods for determining the ratio of coproporphyrin isomers. nih.govshimadzu.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the electronic and structural properties of this compound.

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental tool for detecting and quantifying this compound. The characteristic spectrum of porphyrins is dominated by an intense absorption band in the near-UV region, known as the Soret band, and several weaker bands in the visible region, called Q bands. researchgate.netnih.govacs.org

For this compound, the Soret band typically appears between 390 nm and 425 nm. researchgate.net The Q bands are observed in the region between 480 nm and 700 nm. researchgate.net The precise positions and intensities of these bands are sensitive to the solvent, pH, and aggregation state of the porphyrin. The intense Soret band is frequently utilized for quantitative analysis due to its high molar absorptivity. researchgate.net When this compound binds to an enzyme, such as coproporphyrin ferrochelatase, shifts in the absorption spectrum can be observed, providing insights into the binding event and the local environment of the porphyrin. researchgate.net

Table 2: Characteristic UV-Vis Absorption Bands of this compound

| Band Name | Typical Wavelength Range (nm) | Relative Intensity |

|---|---|---|

| Soret Band | 390 - 425 | Very Strong |

| Q Bands | 480 - 700 | Weak to Moderate |

Resonance Raman (RR) spectroscopy is a powerful vibrational spectroscopy technique that provides detailed structural information about the porphyrin macrocycle. ias.ac.inworldscientific.comrsc.orgnih.gov By using an excitation laser wavelength that is in resonance with an electronic transition of the porphyrin (typically the Soret or a Q band), the Raman signals of the porphyrin's vibrational modes are selectively enhanced by several orders of magnitude. rsc.org

RR spectra are sensitive to the oxidation state, spin state, and coordination environment of the central metal ion (if present), as well as the conformation of the porphyrin skeleton itself. ias.ac.innih.gov This makes it an invaluable tool for studying metalloporphyrins. In the context of enzyme-Coproporphyrin III complexes, RR spectroscopy can reveal how the protein environment influences the structure of the porphyrin. For instance, it has been used to demonstrate that upon metalation by coproporphyrin ferrochelatase, the porphyrin macrocycle undergoes a saddling distortion. nih.gov This structural change is a key aspect of the enzymatic mechanism. nih.gov

Fluorimetry is a highly sensitive technique used for the detection and quantification of this compound, leveraging its native fluorescence. nih.govshimadzu.com Porphyrins exhibit characteristic fluorescence emission spectra when excited with UV or visible light. For this compound, excitation is often performed around the Soret band maximum (~405 nm), leading to a prominent emission peak in the red region of the spectrum, typically around 617-620 nm. nih.govresearchgate.net

This technique is particularly well-suited for in-situ measurements in complex biological samples. nih.gov High-performance liquid chromatography (HPLC) coupled with fluorescence detection is considered a gold standard for the analysis of porphyrins in urine, allowing for the separation and quantification of this compound and other porphyrins. shimadzu.com The high sensitivity of fluorescence detection enables the measurement of very low concentrations of this compound, which is essential for clinical diagnostics and metabolic studies. shimadzu.comnih.gov

Table 3: Fluorescence Properties of this compound

| Parameter | Wavelength (nm) |

|---|---|

| Typical Excitation Wavelength | ~405 |

| Typical Emission Maximum | ~617 - 620 |

Structural Biology Approaches

By co-crystallizing an enzyme with its substrate, this compound, researchers can determine the precise atomic coordinates of the enzyme-substrate complex. nih.gov This has provided invaluable insights into the active site architecture of enzymes like coproporphyrinogen III oxidase (HemN) and coproporphyrin ferrochelatase (CpfC). nih.govnih.gov

For example, crystallographic studies of the Listeria monocytogenes CpfC in complex with this compound have revealed the specific hydrogen bond interactions between the propionate (B1217596) side chains of the porphyrin and the protein scaffold. nih.gov Furthermore, by soaking these crystals with ferrous iron, it has been possible to capture snapshots of the enzymatic reaction, showing how the porphyrin macrocycle distorts upon metalation. nih.gov These structural data are crucial for elucidating the detailed catalytic mechanisms of heme biosynthesis enzymes. nih.govnih.gov

Cryo-Electron Microscopy (Cryo-EM)

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the three-dimensional structure of biological macromolecules at near-atomic resolution. nih.gov While its application has been transformative for large protein complexes and viruses, its use for smaller proteins, such as the enzymes that metabolize this compound, has faced challenges. nih.govtudelft.nl The primary limitation for small proteins is the inherently low signal-to-noise ratio in the resulting images, which can make particle alignment and high-resolution reconstruction difficult. tudelft.nl

Small-Angle X-ray Scattering (SAXS)

SAXS is also a powerful tool for studying protein-protein interactions and the formation of larger complexes. nih.gov In the heme biosynthesis pathway, where this compound is an intermediate, enzymes often interact with one another to facilitate substrate channeling. SAXS can be used to characterize the formation and stoichiometry of these multi-enzyme complexes in solution. Furthermore, the technique can be used to validate computational models of protein structures and complexes. nih.gov

Table 1: Applications of SAXS in Protein Structural Analysis

| Application | Description | Relevance to this compound Research |

| Shape Determination | Provides information on the overall shape and dimensions of a protein in solution. | Characterizing the global structure of enzymes involved in this compound metabolism. |

| Conformational Change Analysis | Detects changes in protein conformation upon ligand binding or environmental changes. | Studying the structural changes in enzymes upon binding of this compound. |

| Oligomeric State Determination | Determines the stoichiometry and arrangement of subunits in a protein complex. | Investigating the formation of multi-enzyme complexes in the heme biosynthesis pathway. |

| Flexibility Analysis | Provides insights into the flexibility and disordered regions of a protein. | Understanding the dynamic nature of enzyme active sites that interact with this compound. |

| Model Validation | Validates and refines atomic models from other techniques like X-ray crystallography or cryo-EM. | Confirming and improving the accuracy of high-resolution structures of this compound-related enzymes. |

Investigation of Active Site Architecture and Porphyrin Distortion

The interaction between this compound and the active sites of its metabolizing enzymes is a key area of research, with a particular focus on the distortion of the porphyrin macrocycle upon binding. X-ray crystallography has been instrumental in providing high-resolution structures of these enzyme-substrate complexes, revealing the intricate details of their active site architecture.

A notable example is the study of coproporphyrin ferrochelatase (CpfC), an enzyme that catalyzes the insertion of ferrous iron into this compound. nih.gov The crystal structure of CpfC from Listeria monocytogenes bound to its physiological substrate, this compound, has been determined. nih.govunifi.it This structure revealed that when bound to the enzyme, the this compound macrocycle is significantly distorted from its planar conformation. unifi.it

This distortion is believed to be a crucial step in the catalytic mechanism, facilitating the insertion of the iron atom. nih.gov The distortion is primarily a saddling deformation, which exposes the lone pair of electrons on the pyrrole (B145914) nitrogen atoms, making them more accessible for coordination with the metal ion. nih.govresearchgate.net In solution, the binding of this compound to the enzyme initially results in a doming distortion, which then transitions to a saddling distortion during metalation. nih.gov

The active site of CpfC contains several conserved amino acid residues that play critical roles in binding and distorting the porphyrin substrate. unifi.it The four propionate side chains of this compound form a network of hydrogen bonds with polar residues in the active site, which helps to correctly orient the porphyrin and induce the necessary distortion. nih.gov The comparison of the active site structures of the enzyme with and without the bound substrate highlights the conformational changes that occur to accommodate the porphyrin. unifi.it

Table 2: Key Findings on this compound Distortion in Ferrochelatase

| Finding | Method | Significance | Reference |

| Saddled-like distortion of bound this compound | X-ray Crystallography | Reveals the non-planar conformation of the substrate in the active site. | unifi.it |

| Doming distortion in solution upon binding | Resonance Raman Spectroscopy | Shows the initial conformational change of the porphyrin in the enzyme. | nih.gov |

| Transition to saddling distortion during metalation | Resonance Raman Spectroscopy, X-ray Crystallography | Demonstrates the dynamic changes in porphyrin conformation during catalysis. | nih.govresearchgate.net |

| Hydrogen bonding of propionate groups | X-ray Crystallography | Highlights the crucial interactions for substrate binding and orientation. | nih.gov |

Ligand Binding Studies (e.g., Imidazole)

Ligand binding studies are essential for probing the active sites of enzymes and understanding their catalytic mechanisms. Imidazole (B134444) and its derivatives are often used as exogenous ligands in studies of metalloporphyrins and heme-containing proteins due to their ability to coordinate with the central metal ion. rsc.org

The results of this study indicated the presence of two possible binding sites for imidazole, suggesting two potential channels for substrate (ferrous iron) access to the active site. nih.govbohrium.com The binding of imidazole was found to be cooperative, with the two binding sites influencing each other. nih.gov The X-ray crystal structures of the CpfC-coproporphyrin III complex soaked with ferrous iron showed the presence of iron on both the distal and proximal sides of the porphyrin, further supporting the idea of multiple access channels. nih.govbohrium.com

These findings are crucial for a complete understanding of the enzymatic system, as they provide insights into how the iron substrate might reach the buried active site of the enzyme. The use of small molecule ligands like imidazole as probes allows researchers to map out the entrance channels and gain a more dynamic picture of the catalytic process.

Genomic and Transcriptomic Approaches

Transcriptome Sequencing (RNA-seq) for Gene Expression Analysis

For example, RNA-seq can be used to compare the gene expression profiles of healthy individuals with those suffering from disorders of porphyrin metabolism, such as hereditary coproporphyria. This can help to identify dysregulated genes and pathways that contribute to the disease phenotype. A study on nonalcoholic steatohepatitis (NASH) demonstrated that the gene expression of transporters responsible for handling coproporphyrins, such as the multidrug resistance-associated proteins (MRPs), is altered during disease progression. nih.gov

Another application of transcriptomic analysis is in understanding the regulation of genes involved in porphyrin synthesis in different organisms. In a study on the freshwater pearl mussel Hyriopsis cumingii, the gene for coproporphyrinogen-III oxidase (CPOX), a key enzyme in porphyrin synthesis, was identified. plos.org The expression of this gene was found to be higher in mussels with purple nacre compared to those with white nacre, suggesting a role for porphyrin metabolism in color formation. plos.org While this study did not explicitly use RNA-seq, it highlights how gene expression analysis can link coproporphyrin metabolism to specific physiological traits.

RNA-seq can also be used to study the effects of environmental factors or therapeutic interventions on the expression of genes in the heme biosynthesis pathway. This can provide valuable information for drug development and for understanding the molecular basis of diseases related to porphyrin metabolism.

Genome Analysis for Pathway Identification

Genome analysis plays a fundamental role in identifying the genes and metabolic pathways associated with this compound. By sequencing and analyzing the genomes of various organisms, researchers can identify the genes that encode the enzymes responsible for the synthesis and utilization of this important intermediate.

The heme biosynthesis pathway, in which this compound is a key precursor, is a well-conserved pathway across many species. porphyrianet.org Genomic studies have been instrumental in identifying the genes for all the enzymes in this pathway, including coproporphyrinogen III oxidase (CPOX), the enzyme that converts coproporphyrinogen III to protoporphyrinogen IX. wikipedia.org

Genetic defects in the CPOX gene are the cause of hereditary coproporphyria, an inherited metabolic disorder characterized by the accumulation of coproporphyrinogen III. wikipedia.org Genome analysis of individuals with this condition has led to the identification of numerous mutations in the CPOX gene that result in a deficient or non-functional enzyme. nih.gov This knowledge is crucial for the diagnosis and genetic counseling of affected families.

Furthermore, comparative genomics, which involves comparing the genomes of different species, can provide insights into the evolution of metabolic pathways. For example, some bacteria utilize a coproporphyrin-dependent pathway for heme biosynthesis, which differs from the protoporphyrin-dependent pathway found in eukaryotes. frontiersin.org Genome analysis has been key to identifying the unique enzymes involved in this alternative pathway.

By integrating genomic data with other 'omics' data, such as transcriptomics and proteomics, a more complete picture of the regulation and function of the this compound metabolic network can be obtained. This integrated approach is essential for understanding the complex interplay of genes and proteins that govern heme biosynthesis and for developing effective strategies to treat related disorders.

Coproporphyrin Iii in Emerging Research Applications

Bio-based Production and Metabolic Engineering

The demand for porphyrins in various industries has driven research into sustainable and efficient production methods. Metabolic engineering of microorganisms offers a promising alternative to chemical synthesis, which can be technologically challenging and environmentally unfriendly. sciepublish.com

Strain Engineering Strategies (e.g., Escherichia coli, Saccharomyces cerevisiae)

Escherichia coli and Saccharomyces cerevisiae are two of the most utilized microorganisms for the bio-based production of valuable compounds, including porphyrins. researchgate.net Their well-characterized genetic backgrounds and the availability of advanced genetic tools make them ideal candidates for metabolic engineering. researchgate.net

In E. coli, strategies for enhancing Coproporphyrin III (CP-III) production often involve the heterologous expression of the Shemin/C4 pathway for heme biosynthesis. mdpi.com Key to this is the overexpression of specific genes in the pathway. For instance, overexpressing hemA and hemB genes has been shown to increase the production of the precursor 5-aminolevulinic acid (5-ALA) and porphobilinogen (B132115) (PBG), respectively. mdpi.com Further overexpression of hemD directs the metabolic flux towards uroporphyrinogen III, a crucial intermediate for CP-III synthesis. mdpi.com Conversely, downregulating or excluding genes like hemC can lead to the accumulation of specific precursors that can be channeled towards the desired porphyrin. mdpi.com

Saccharomyces cerevisiae, a "generally recognized as safe" (GRAS) organism, is another attractive host for CP-III production. nih.gov A key strategy in yeast involves compartmentalizing the biosynthetic pathway within the mitochondria. nih.govresearchgate.net This approach can enhance the efficiency of the pathway by concentrating enzymes and substrates in a single cellular location. researchgate.net Researchers have successfully engineered S. cerevisiae to express the bacterial coproporphyrin-dependent (CPD) pathway, which is thermodynamically more favorable than the native protoporphyrin-dependent (PPD) pathway in yeast. nih.gov This involves introducing the bacterial enzyme coproheme decarboxylase (HemQ), which is absent in yeast. nih.gov

Recent studies have demonstrated significant increases in CP-III titers through these engineering strategies. For example, a combination of cytoplasmic metabolic engineering and mitochondrial compartmentalization in S. cerevisiae led to a CP-III titer of 32.5 ± 0.5 mg/L in shake flask cultivation, which was further increased to 82.9 ± 1.4 mg/L by augmenting antioxidant pathways. researchgate.net Fed-batch fermentation of this engineered strain achieved a remarkable titer of 402.8 ± 9.3 mg/L. researchgate.net

Enhanced Accumulation and Extracellular Secretion

A significant challenge in microbial production is the intracellular accumulation of the target compound, which can be toxic to the host cells and limit production yields. mdpi.commdpi.com A key advantage of producing certain porphyrins, including CP-III, is their ability to be secreted extracellularly. sciepublish.commdpi.com This simplifies downstream purification processes and mitigates cellular toxicity. sciepublish.com

Metabolic engineering strategies are often designed to promote this extracellular secretion. For example, in E. coli, while overproduced heme tends to accumulate intracellularly, leading to toxicity, alternative porphyrins like CP-III can be secreted out of the cell. mdpi.com This has prompted research efforts to engineer strains that preferentially produce and secrete CP-III. In one study, engineered E. coli was able to extracellularly produce up to 251 mg/L of CP-III. mdpi.com

The table below summarizes key findings in the bio-based production of this compound.

| Microorganism | Engineering Strategy | Key Genes/Pathways Involved | Reported Titer | Reference |

| Escherichia coli | Overexpression of heme biosynthetic genes | hemA, hemB, hemD, hemE, hemY | 182.1 mg/L CP-III | mdpi.com |

| Escherichia coli | Implementation of the coproporphyrin-dependent (CPD) pathway | CPD pathway genes | 251 mg/L CP-III | mdpi.com |

| Saccharomyces cerevisiae | Cytoplasmic metabolic engineering and mitochondrial compartmentalization | C4 pathway, CPD pathway, antioxidant pathways | 402.8 ± 9.3 mg/L CP-III | researchgate.net |

| Rhodobacter sphaeroides | Genome-wide CRISPRi screening and phosphorylation of PrrA | hemN | 16.5 g/L CP-III | genscript.comresearchgate.net |

Development of Fluorescent Probes and Bioimaging Agents

The inherent fluorescence of this compound makes it a valuable molecule for the development of fluorescent probes and bioimaging agents. mdpi.comresearchgate.netresearchgate.net Its unique optical properties allow for its detection and quantification in biological systems. mdpi.com

Porphyrins, in general, are being explored for creating N-rich carbon quantum dots that can serve as efficient probes for bioimaging and biosensing in living cells. nih.gov These probes offer low toxicity and excellent biocompatibility. nih.gov While this research is broader than just CP-III, the fundamental principles apply.

Luminescent transition metal complexes are also a major area of research for bioimaging. acs.org These complexes, often featuring d6, d8, and d10 electronic configurations, can be designed as cellular probes. acs.org The modification of these complexes can lead to photofunctional agents for various biological applications. acs.org

In the context of cancer research, the fluorescence of porphyrins, including CP-III, is being investigated for diagnostic purposes. plos.orgmdpi.com For instance, studies have explored differentiating the fluorescence emitted by CP-III and Protoporphyrin IX (PPIX) in mixed solutions to better understand the dynamics of photosensitizer accumulation in cancer cells for photodynamic therapy. plos.org The accumulation of porphyrins, including coproporphyrins, has been noted in various cancers, and their fluorescence can be used as a potential biomarker. mdpi.com

Exploration in Photodynamic Therapy (PDT) Modalities

Photodynamic therapy (PDT) is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death. plos.org this compound has emerged as a promising endogenous photosensitizer for PDT, particularly for antimicrobial applications. researchgate.netspiedigitallibrary.org

The principle behind using CP-III in PDT is to induce its accumulation in target cells, such as bacteria or cancer cells, and then irradiate the area with light of a specific wavelength. spiedigitallibrary.org CP-III absorbs light, particularly in the Soret band around 400 nm and the Q-bands at longer wavelengths (498, 530, 565, and 619 nm), leading to the production of cytotoxic ROS. researchgate.netspiedigitallibrary.org

Research has shown that inducing the accumulation of CP-III in Gram-positive bacteria, like methicillin-resistant Staphylococcus aureus (MRSA), can make them susceptible to light-induced killing. spiedigitallibrary.org One strategy to enhance CP-III accumulation is the administration of 5-aminolevulinic acid (ALA), a precursor in the heme biosynthesis pathway. spiedigitallibrary.orgacs.org

A challenge in PDT is the limited penetration of shorter wavelength light (like the 395-400 nm Soret band of CP-III) into tissue. spiedigitallibrary.org To overcome this, researchers are exploring strategies such as using red-shifted wavelengths that target the Q-bands, although this can reduce the efficiency of ROS production. spiedigitallibrary.org Another innovative approach is the simultaneous activation of multiple absorption peaks of CP-III using a multi-LED light source, which has been shown to enhance bacterial killing in vitro. spiedigitallibrary.org

A zinc-coproporphyrin III complex, known as Zincphyrin, has also been investigated as a PDT agent. researchgate.net It has demonstrated the ability to generate singlet oxygen upon irradiation and has shown antitumor effects in vivo. researchgate.net

Target for Antimicrobial Development (e.g., Targeting CPD Pathway Enzymes)

The coproporphyrin-dependent (CPD) pathway for heme biosynthesis is found in many Gram-positive bacteria and some Gram-negative bacteria, but it is absent in humans. nih.govnih.gov This makes the enzymes of the CPD pathway attractive targets for the development of novel antimicrobial agents. nih.gov

The final enzyme in the CPD pathway, coproheme decarboxylase (HemQ), has no known homolog in animals, making it a particularly interesting target for selective antibacterial therapies. nih.govnih.gov Inhibiting this enzyme would disrupt heme biosynthesis in pathogenic bacteria, potentially leading to their demise. This is especially significant given the rise of antibiotic-resistant strains of bacteria like Staphylococcus and Listeria. nih.gov

Another key enzyme in the porphyrin pathway that has been identified as a potential antimicrobial target is coproporphyrinogen III oxidase (CPOX) or the oxygen-independent coproporphyrinogen dehydrogenase (CPDH). asm.orgasm.org In some bacteria, this enzyme is crucial for the conversion of coproporphyrinogen III to protoporphyrinogen (B1215707) IX. asm.orgmdpi.com The discovery of a CPDH-like protein in the parasite Toxoplasma gondii that is responsive to hypoxic conditions suggests that targeting this enzyme could be a strategy for treating infections caused by this organism. asm.org

Investigative Tools for Porphyrin Metabolism and Heme Biosynthesis Pathways

This compound and its precursors are valuable tools for studying the intricate pathways of porphyrin metabolism and heme biosynthesis. nih.gov The accumulation of specific porphyrins can serve as a biomarker for certain metabolic disorders and can provide insights into the function and regulation of the enzymes involved in these pathways.

For instance, the ratio of urinary coproporphyrin I to this compound can be used as a surrogate marker for the activity of certain drug transporters, such as MRP2. nih.gov This has implications for understanding the pharmacokinetics of drugs that are substrates for these transporters. nih.gov

In research, the analysis of porphyrin excretion patterns, including CP-III, in response to exposure to certain chemicals can serve as a tool to recognize exposure and understand the toxicological effects on the heme biosynthetic pathway. nih.gov Furthermore, the accumulation of CP-III in genetically engineered microorganisms provides a direct readout of the metabolic flux through the engineered pathway, allowing researchers to identify bottlenecks and optimize production. frontiersin.orgasm.org The ability to separate and quantify different porphyrin isomers, like coproporphyrin I and III, using techniques such as high-performance liquid chromatography (HPLC), provides high-resolution data for these metabolic studies. medicaljournals.se

Endogenous Biomarker Research for Mechanistic Understanding of Drug Transporter Interactions (e.g., OATP1B, MRPs)

This compound, along with its isomer coproporphyrin I, has emerged as a valuable endogenous biomarker for investigating the activity of critical drug transporters, particularly the hepatic organic anion-transporting polypeptides (OATP1B) and multidrug resistance-associated proteins (MRPs). nih.govnih.gov These porphyrin metabolites of heme biosynthesis are taken up from the blood into hepatocytes primarily by OATP1B1 and OATP1B3. nih.govnih.gov Subsequently, they are eliminated into the bile or back into the sinusoidal blood via MRP2 and MRP3, respectively. nih.govnih.gov Because coproporphyrins are metabolically stable, changes in their plasma concentrations can reflect the functional activity and inhibition of these transporters, providing a window into potential drug-drug interactions (DDIs). uni.luuni.lu

Research has demonstrated that plasma levels of coproporphyrin I and III are sensitive to the inhibition of OATP1B transporters. nih.gov The administration of drugs that are known OATP1B inhibitors leads to a measurable increase in the plasma concentrations of these endogenous biomarkers. nih.govnih.gov This response allows researchers to quantify the extent of OATP1B inhibition caused by a new drug candidate without the need to co-administer a probe drug, thus simplifying clinical DDI studies. nih.gov

In vitro studies have confirmed that both coproporphyrin I and III are substrates of OATP1B1, OATP1B3, MRP2, and MRP3. nih.gov This selectivity for the OATP/MRP pathway is crucial for their utility as biomarkers. nih.gov Clinical investigations have successfully used changes in coproporphyrin levels to predict the magnitude of OATP1B-mediated DDIs. For instance, a strong correlation has been observed between the increase in plasma coproporphyrin concentrations and the known OATP1B inhibitory potential of various drugs. nih.govnih.gov

Studies have shown that strong OATP1B inhibitors cause a significant rise in the plasma area under the curve (AUC) of coproporphyrins, while moderate and mild inhibitors result in correspondingly smaller increases. nih.gov For example, co-administration of the strong OATP1B inhibitor cyclosporin (B1163) A or rifampicin (B610482) with a probe drug resulted in marked increases in the plasma AUC of both coproporphyrin I and III in preclinical models and in humans. nih.govnih.gov Conversely, drugs with minimal OATP1B inhibitory effects, such as diltiazem (B1670644) and itraconazole, did not significantly alter plasma coproporphyrin concentrations. nih.govuni.lu

The utility of coproporphyrins also extends to understanding the impact of genetic variations on transporter function. nih.gov For example, individuals with specific genetic variants of the SLCO1B1 gene (which encodes the OATP1B1 transporter) that are associated with reduced transporter activity have been shown to have elevated baseline levels of coproporphyrin I. nih.govnih.gov

Furthermore, research in animal models has provided deeper mechanistic insights. In rats deficient in Mrp2 (a model for Dubin-Johnson syndrome), the disposition of coproporphyrins is significantly altered. nih.gov These rats show elevated concentrations of coproporphyrin I and III in the liver and a dramatic decrease in their biliary excretion, highlighting the important role of MRP2 in their clearance. nih.govnih.gov Similarly, in mice with a genetic knockout of the Oatp1a/1b transporters, plasma and urine levels of coproporphyrins were significantly increased, which correlated with increased exposure to the OATP1B substrate drug rosuvastatin. nih.gov

These findings collectively underscore the value of measuring this compound and I in plasma as a selective and sensitive method to assess the in vivo function of OATP1B and MRP transporters. This approach aids in the early identification and mechanistic understanding of potential drug-drug interactions during drug development. nih.govnih.gov

Data Tables

Table 1: Effect of OATP1B Inhibitors on Plasma Coproporphyrin I and III Levels in Cynomolgus Monkeys

| Inhibitor | Fold Increase in Plasma AUC of Coproporphyrin I | Fold Increase in Plasma AUC of this compound |

| Cyclosporin A | 2.6 | 5.2 |

| Rifampicin | 2.7 | 3.6 |

| Data sourced from a preclinical study evaluating OATP1B inhibition. nih.gov |

Table 2: Predictive Performance of Plasma Coproporphyrin I and III for OATP1B-Mediated Drug-Drug Interactions in Humans

| OATP1B Inhibition Level | Predicted Plasma AUC Increase | Corresponding Coproporphyrin I and III Plasma Level Change |

| Strong | ≥ 5-fold | Significant increase in both CP-I and CP-III |

| Moderate | 2 to 3-fold | Moderate increase in both CP-I and CP-III |

| Mild | ~1.4 to 1.5-fold | Predictive increase in CP-I, but not significantly in CP-III |

| Data derived from clinical studies investigating the sensitivity of coproporphyrins as biomarkers for DDIs. nih.gov |

Q & A

Basic Research Questions

Q. How can researchers detect and quantify Coproporphyrin III in biological samples?

- Methodology : High-performance liquid chromatography (HPLC) with reversed-phase systems is widely used for analytical and semi-preparative separation of this compound from other isomers (e.g., Coproporphyrin I). Key steps include:

- Dilution of urine with glacial acetic acid to dissociate zinc-bound coproporphyrins prior to injection .

- Isocratic elution with mobile phases optimized for retention behavior and sensitivity (detection limit: 10 µg/L) .

- Fluorimetric analysis of thin-layer chromatograms for in-situ quantification .

Q. What conditions or pathologies are associated with elevated this compound levels?

- Findings : Elevated this compound is nonspecific and observed in:

- Lead poisoning (due to inhibition of ferrochelatase, increasing porphyrin precursors) .

- Liver disease, hepatitis C, and hemolytic anemias .

- Hereditary Coproporphyria (HCP), where fecal this compound dominates (ratio >10:1 vs. Coproporphyrin I) .

Q. What is the role of this compound in heme biosynthesis?

- Pathway : In eukaryotes, Coproporphyrinogen III is oxidized to this compound, a precursor for protoporphyrin IX and heme. However, Gram-positive bacteria (e.g., Bacillus subtilis) bypass protoporphyrin, inserting iron into this compound to form coproheme, which is decarboxylated to protoheme via HemQ .

- Implications : This bacterial pathway is evolutionarily ancient and a potential antimicrobial target .

Advanced Research Questions

Q. How does this compound behave in aqueous solutions, and how does this impact experimental design?

- Aggregation Dynamics :

- Below 4 µM: Dimerization dominates.

- Above 4 µM: Rapid micelle-like aggregation occurs, influenced by pH and temperature .

Q. How do isomer-specific differences (this compound vs. I) affect disease diagnosis and mechanistic studies?

- Diagnostic Significance :

| Condition | This compound Dominance | Key Ratio (III:I) |

|---|---|---|

| Hereditary Coproporphyria | Yes (fecal) | 10–20:1 |

| Lead Poisoning | Yes (urinary) | 3–5:1 |

| Congenital Erythropoietic Porphyria | No (I dominates) | <1:1 |

| Data from . |

- Mechanistic Insight : Coproporphyrin I is a byproduct of heme synthesis errors, while III is the primary intermediate. Isotope labeling in dogs shows Coproporphyrin I excretion increases during hematopoietic stress .

Q. What novel pathways utilize this compound in bacterial heme synthesis?